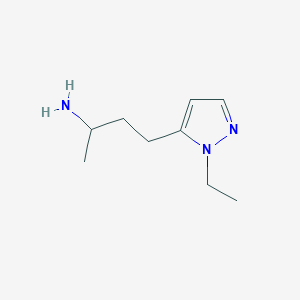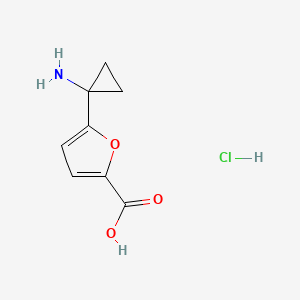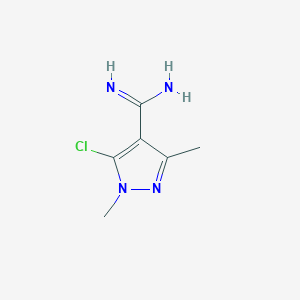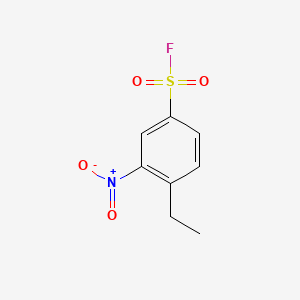
4-Ethyl-3-nitrobenzene-1-sulfonylfluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-3-nitrobenzene-1-sulfonylfluoride is an organic compound with the molecular formula C8H8FNO4S It is characterized by the presence of an ethyl group, a nitro group, and a sulfonyl fluoride group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-nitrobenzene-1-sulfonylfluoride typically involves the following steps:
Nitration: The starting material, 4-ethylbenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position relative to the ethyl group.
Sulfonylation: The nitro compound is then subjected to sulfonylation using chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl group.
Fluorination: Finally, the sulfonyl chloride intermediate is treated with a fluorinating agent such as potassium fluoride to replace the chloride with a fluoride, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-3-nitrobenzene-1-sulfonylfluoride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, making it suitable for substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with sodium borohydride (NaBH4) in ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thiols.
Reduction: The major product is 4-ethyl-3-aminobenzene-1-sulfonylfluoride.
Oxidation: The major product is 4-carboxy-3-nitrobenzene-1-sulfonylfluoride.
Aplicaciones Científicas De Investigación
4-Ethyl-3-nitrobenzene-1-sulfonylfluoride has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Biological Studies: It is used in studies involving enzyme kinetics and protein modification due to its reactive sulfonyl fluoride group.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-3-nitrobenzene-1-sulfonylfluoride primarily involves its reactivity towards nucleophiles. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. This reactivity is exploited in the design of enzyme inhibitors and probes for studying enzyme function.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-3-nitrobenzene-1-sulfonylfluoride: Similar structure but with a methyl group instead of an ethyl group.
4-Ethyl-3-nitrobenzene-1-sulfonylchloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
4-Ethyl-3-aminobenzene-1-sulfonylfluoride: Similar structure but with an amino group instead of a nitro group.
Uniqueness
4-Ethyl-3-nitrobenzene-1-sulfonylfluoride is unique due to the combination of its ethyl, nitro, and sulfonyl fluoride groups, which confer specific reactivity and properties. The presence of the sulfonyl fluoride group makes it particularly useful in nucleophilic substitution reactions and as a tool in biochemical studies.
Propiedades
Fórmula molecular |
C8H8FNO4S |
|---|---|
Peso molecular |
233.22 g/mol |
Nombre IUPAC |
4-ethyl-3-nitrobenzenesulfonyl fluoride |
InChI |
InChI=1S/C8H8FNO4S/c1-2-6-3-4-7(15(9,13)14)5-8(6)10(11)12/h3-5H,2H2,1H3 |
Clave InChI |
QEJAZTLBPLCGKB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)S(=O)(=O)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


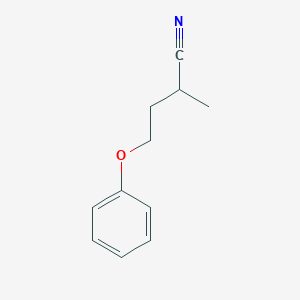
![1-[1-(3-Fluoro-2-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13525493.png)
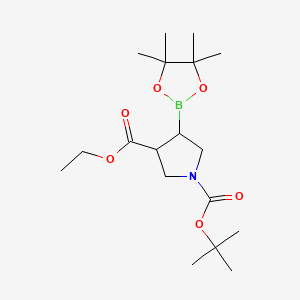
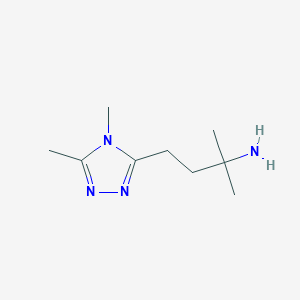
![6-Amino-1,3-diazaspiro[4.6]undecane-2,4-dionehydrochloride](/img/structure/B13525519.png)


